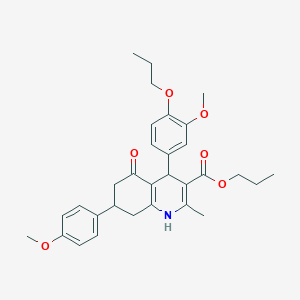![molecular formula C20H13IN2OS B5059434 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B5059434.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide, also known as BIBX1382, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in the field of research.
作用机制
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide inhibits the activity of the EGFR tyrosine kinase by binding to its active site. This prevents the activation of downstream signaling pathways that are responsible for cell growth and proliferation. This ultimately leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and enhance the efficacy of chemotherapy and radiation therapy.
实验室实验的优点和局限性
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized and purified in large quantities. It exhibits potent inhibitory activity against EGFR tyrosine kinase, making it a potential candidate for the treatment of various types of cancer. However, it also has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide. One potential direction is the development of more potent and selective inhibitors of EGFR tyrosine kinase. Another direction is the investigation of the potential use of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide in combination with other therapies, such as immunotherapy. Additionally, the use of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide in the treatment of other diseases, such as Alzheimer's disease, is also an area of interest for future research.
Conclusion:
In conclusion, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It exhibits potent inhibitory activity against EGFR tyrosine kinase and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in the field of research. Further research on N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has the potential to lead to the development of new and effective therapies for various diseases, including cancer.
合成方法
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide involves the reaction of 2-iodobenzamide with 1,3-benzothiazole in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
科学研究应用
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase. This makes it a potential candidate for the treatment of various types of cancer, including non-small cell lung cancer, breast cancer, and head and neck cancer.
属性
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13IN2OS/c21-16-6-2-1-5-15(16)19(24)22-14-11-9-13(10-12-14)20-23-17-7-3-4-8-18(17)25-20/h1-12H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHFEMUCXXJYEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-iodobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(1,3-benzothiazol-2-ylthio)propyl]diethylamine oxalate](/img/structure/B5059355.png)

![4-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]phenyl acetate](/img/structure/B5059371.png)


![6-(2-iodophenyl)-8,8-dimethyl-5,7,8,9-tetrahydrobenzo[c]phenanthridin-10(6H)-one](/img/structure/B5059390.png)

![5-cyclopropyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide](/img/structure/B5059430.png)
![1-acetyl-17-(5-chloro-2-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5059442.png)
![2-(4-chlorobenzyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5059444.png)



![4-(1-adamantyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5059470.png)